4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol
Description
4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73. This compound is primarily used in proteomics research and is known for its unique structural properties .
Properties
IUPAC Name |
4-chloro-2-[(3-methoxyphenyl)methyliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-4-2-3-11(7-14)9-17-10-12-8-13(16)5-6-15(12)18/h2-8,10,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBFOEOTWQGHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-methoxybenzylamine under specific conditions to form the imine linkage. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored and controlled to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(3-ethoxybenzyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}aniline
Uniqueness
4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol is unique due to its specific structural features, such as the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
